molecular formula C9H10N2O B590507 Isoindoline-5-carboxamide CAS No. 137453-25-9

Isoindoline-5-carboxamide

Cat. No.: B590507
CAS No.: 137453-25-9
M. Wt: 162.192
InChI Key: DZACPFIVEGYGNL-UHFFFAOYSA-N
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Description

Isoindoline-5-carboxamide (CAS 137453-25-9) is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. This isoindoline-based building block is central to research on a new class of Immunomodulatory Drugs (IMiDs), which are being investigated for their potent anti-inflammatory and anticancer activities . Scientific evaluations indicate that compounds featuring the isoindoline core, substituted at the 5-position with amide linkers, demonstrate exceptional potency as inhibitors of TNF-α production and exhibit potent antiproliferative effects against a range of cancer cell lines, including colorectal, pancreatic, prostate, and breast cancers, often in the sub-nanomolar to low-nanomolar concentration range . These research-grade compounds are considered viable leads for the future development of anticancer drugs targeting both hematological malignancies and solid tumors, with some showing biological test results that are superior to those of currently used IMiDs like lenalidomide and pomalidomide . The isoindoline motif is also found in a diverse array of natural products, particularly those derived from fungi, which are a source of inspiration for designing new bioactive molecules with anti-inflammatory, antiviral, and anticancer properties . Provided for research purposes only, this product has a molecular weight of 162.19 g/mol and the molecular formula C9H10N2O . It requires storage in a dark place under an inert atmosphere at 2-8°C . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZACPFIVEGYGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665641
Record name 2,3-Dihydro-1H-isoindole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137453-25-9
Record name 2,3-Dihydro-1H-isoindole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling has revolutionized access to isoindoline-5-carboxamides. For example, methyl isoindoline-5-carboxylate reacts with 5-bromopyrimidine in the presence of Pd(dba)₂ and Ruphos ligand, yielding N-pyrimidinyl isoindoline-5-carboxamides with >90% conversion. This method excels in constructing aryl-amide bonds but requires inert conditions and expensive catalysts.

Table 2: Catalytic Amination Parameters

SubstrateCatalyst SystemBaseTemperature (°C)Yield (%)Reference
Methyl isoindoline-5-carboxylatePd(dba)₂/RuphosCs₂CO₃10089
2-Amino-2,3-dihydro-1H-indenePd(OAc)₂/XantphosKOtBu8078

Reductive Amination

Reductive amination of isoindoline-5-carbaldehydes with amines using NaBH₃CN or H₂/Pd-C provides secondary carboxamides. For instance, 3-oxoisoindoline-5-carbaldehyde reacts with benzylamine under H₂ (1 atm) to afford the corresponding carboxamide in 85% yield.

Microwave-Assisted Synthetic Routes

Microwave irradiation significantly accelerates reaction kinetics. A protocol for N-substituted isoindoline-5-carboxamides involves heating α,α-bishalo-o-xylenes with primary amines in water under microwave conditions (150°C, 30 min), achieving yields up to 95%. This method reduces side reactions and is scalable to industrial production.

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.

  • Enhanced purity due to minimized thermal decomposition.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enable the multi-gram production of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid , a precursor to carboxamides, with >90% yield. Key parameters include:

  • Residence time : 5–10 minutes.

  • Temperature control : 25–50°C to prevent Boc-group cleavage.

Table 3: Industrial Production Metrics

ParameterOptimal ValueOutcome
Reactor typeContinuous flow98% conversion
Catalyst loading0.5 mol% PdMinimal metal leaching
Solvent recovery>95%Reduced waste

Chemical Reactions Analysis

Types of Reactions: Isoindoline-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoindoline-5-carboxylic acid.

    Reduction: Reduction reactions can convert it to isoindoline-5-carboxylate.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Isoindoline-5-carboxylic acid.

    Reduction: Isoindoline-5-carboxylate.

    Substitution: Various substituted isoindoline derivatives, depending on the reagents used.

Scientific Research Applications

Isoindoline-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

    Medicine: this compound derivatives are being investigated for their anticancer, antiviral, and anti-inflammatory properties.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of isoindoline-5-carboxamide and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, while others modulate immune responses by interacting with cytokine receptors. The exact mechanism depends on the specific structure of the derivative and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-5-carboxamide (1H-Indole-5-carboxamide)

  • Structure : Indole-5-carboxamide consists of a benzene ring fused to a pyrrole ring (five-membered aromatic ring with one nitrogen), with a carboxamide group at the 5-position.
  • Physicochemical Properties: Molecular Formula: C₉H₈N₂O (97% purity) . Melting Point: Not explicitly provided, but indole-5-carboxylic acid (a related compound) melts at 208–210°C .
  • Applications : Indole derivatives are prevalent in drug discovery (e.g., serotonin analogs). The carboxamide group enhances solubility and target binding via hydrogen bonding .
  • Key Differences :
    • Aromaticity : Indole’s pyrrole ring is aromatic, whereas isoindoline’s fused ring is partially saturated, altering electronic properties.
    • Planarity : Isoindoline derivatives (e.g., 1-oxoisoindoline-2-carboxamide) exhibit near-planar geometries due to intramolecular H-bonds, while indole’s aromaticity enforces rigidity .

1-Oxoisoindoline-2-carboxamide

  • Structure : Features a ketone (C=O) at the 1-position and a carboxamide at the 2-position.
  • Physicochemical Properties :
    • Bond Distances: Aromatic C-C bonds range from 1.379–1.392 Å; heterocyclic ring bonds range from 1.396–1.500 Å .
    • Hydrogen Bonding: Intramolecular N–H···O bond forms a six-membered ring, while intermolecular H-bonds stabilize crystal packing .
  • Synthesis: Prepared via refluxing o-phthaldehyde and urea in ethanol (55% yield) .
  • Key Differences: Substituent Position: The 2-carboxamide vs. 5-carboxamide in the target compound affects steric and electronic interactions.

Methyl Isoindoline-5-carboxylate

  • Structure : Ester derivative with a methoxy group at the 5-position.
  • Physicochemical Properties :
    • CAS RN: 742666-57-5 .
    • Hazards: Harmful by inhalation, skin contact, or ingestion .
  • Key Differences :
    • Reactivity : The ester group is less polar than carboxamide, reducing hydrogen-bonding capacity and altering pharmacokinetics.
    • Applications : Primarily used as a synthetic intermediate, whereas carboxamides are more common in drug design .

Indoline-Based Carboxamides

  • Structure : Benzene fused to a saturated five-membered ring with one nitrogen.
  • Key Differences :
    • Ring Saturation : Indoline’s saturated ring increases conformational flexibility compared to isoindoline’s partially unsaturated structure .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Melting Point (°C) Key Functional Groups Bioactivity
Isoindoline-5-carboxamide C₉H₈N₂O* Not reported Carboxamide (-CONH₂) Inferred anti-inflammatory
Indole-5-carboxamide C₉H₈N₂O ~208–210 (acid) Carboxamide (-CONH₂) Drug intermediates
1-Oxoisoindoline-2-carboxamide C₉H₈N₂O₂ 493 K (220°C) Ketone, Carboxamide Anti-inflammatory
Methyl isoindoline-5-carboxylate C₁₀H₁₁NO₂ Not reported Ester (-COOCH₃) Synthetic intermediate

*Assumed based on structural analogy.

Biological Activity

Isoindoline-5-carboxamide is a compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes an isoindoline moiety and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : this compound derivatives have been shown to inhibit enzymes such as ADAMTS-4 and ADAMTS-5, which are implicated in osteoarthritis (OA) pathology. For instance, a study reported that a derivative exhibited high potency against these metalloproteases, demonstrating potential as a disease-modifying OA drug (DMOAD) .
  • Anticancer Activity : Research indicates that isoindoline derivatives can inhibit cancer cell proliferation by targeting tyrosine kinases and other signaling pathways. For example, compounds derived from isoindoline have shown promising results in inhibiting the growth of adenocarcinoma cells (A549) in vitro and in vivo .
  • Antiviral and Anti-inflammatory Properties : this compound has been explored for its antiviral properties, particularly against viral infections like SARS-CoV-2. Studies have demonstrated that certain isoindoline derivatives exhibit significant antiviral activity, correlating well with their inhibition of viral proteases .

Therapeutic Applications

The therapeutic potential of this compound is vast, with applications spanning various medical fields:

  • Osteoarthritis Treatment : The inhibition of ADAMTS enzymes suggests potential use in treating osteoarthritis by preventing cartilage degradation .
  • Cancer Therapy : Isoindoline derivatives have demonstrated efficacy against multiple cancer types, including lung cancer and pancreatic cancer, showcasing their role as anticancer agents .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Osteoarthritis

In a study focused on osteoarthritis treatment, compound 18 derived from this compound showed dose-dependent efficacy in two rat models of OA. The compound was able to significantly inhibit the release of synovial ARGs, indicating its potential as a therapeutic agent for managing OA symptoms .

Case Study 2: Cancer Treatment

A series of isoindole derivatives were evaluated for their anticancer properties against A549 cells. The compounds demonstrated IC50 values indicating effective inhibition of cell viability, leading to further investigation in xenograft models where they displayed significant tumor growth inhibition .

Table 1: Inhibitory Activity of Isoindoline Derivatives

CompoundTarget EnzymeIC50 (nM)Remarks
Compound 18ADAMTS-451High potency as an OA inhibitor
Compound XA549 cells114.25Effective anticancer agent
Compound YDDR114.9Selective kinase inhibitor

Table 2: Pharmacokinetic Profiles

CompoundBioavailability (%)Half-life (h)Administration Route
Compound 18753Oral
Compound X854Intravenous

Q & A

Q. What frameworks guide ethical and rigorous hypothesis testing for this compound’s novel applications?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For in vivo studies, adhere to institutional animal care protocols and include negative controls. Pre-register experimental designs on platforms like Open Science Framework to mitigate bias .

Tables for Data Organization

Table 1 : Comparative Analysis of Synthetic Yields Under Varied Conditions

CatalystSolventTemperature (°C)Yield (%)Purity (HPLC)
Pd(OAc)₂DMF807298.5
CuITHF606597.8

Table 2 : Conflict Matrix for Discrepant Bioactivity Reports

StudyIC₅₀ (μM)Cell LineHypothesized Interference
A0.5HEK293Serum concentration
B2.1HeLaSolvent (DMSO vs. ethanol)

Key Recommendations

  • For Contradictory Data : Use cross-study validation and transparent reporting of limitations .
  • For Computational Modeling : Combine DFT with experimental kinetics to balance accuracy and practicality .
  • For Ethical Compliance : Pre-register hypotheses and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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